2-Methyl-3-furoic acid

概要

説明

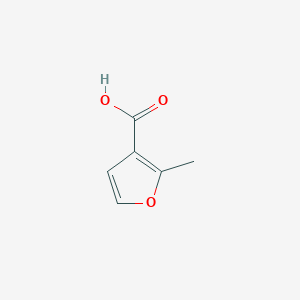

2-Methyl-3-furoic acid is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a carboxylic acid group at the third position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

作用機序

Target of Action

It is known to be used in palladium-catalyzed cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

2-Methyl-3-furoic acid participates in palladium-catalyzed cross-coupling reactions, where it interacts with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . This suggests that the compound may act as a coupling agent, facilitating the formation of carbon-carbon bonds between different organic compounds.

Biochemical Pathways

It’s known that furan derivatives can be converted into a variety of bioactive compounds, including polyamines, polyphenols, and polyols . Therefore, it’s plausible that this compound could influence these biochemical pathways.

Pharmacokinetics

Given its molecular weight of 12611 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Considering its use in palladium-catalyzed cross-coupling reactions , it can be inferred that the compound plays a crucial role in the formation of arylated heterocycles, which are important structures in many bioactive compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in palladium-catalyzed cross-coupling reactions, the temperature and the presence of other reactants can significantly affect the reaction’s outcome . Moreover, the compound’s stability could be affected by factors such as pH, light, and humidity.

生化学分析

Biochemical Properties

It is known that furan derivatives can participate in various biochemical reactions . They can undergo oxidation and reduction reactions, which are common in biochemical processes

Cellular Effects

The cellular effects of 2-Methyl-3-furoic acid are not well-studied. Furan derivatives are known to have various effects on cells. For example, some furan derivatives have been shown to exhibit antibacterial activity

Molecular Mechanism

Furan derivatives are known to interact with various biomolecules through binding interactions . They can also influence gene expression and enzyme activity

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic processes

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-3-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced from furfural, a biomass-derived compound. The process involves the disproportionation of furfural to yield 2-furoic acid and furfuryl alcohol, followed by methylation to obtain this compound .

化学反応の分析

Types of Reactions: 2-Methyl-3-furoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-furandicarboxylic acid.

Reduction: Reduction reactions can convert it to 2-methyl-3-furanmethanol.

Substitution: It can participate in substitution reactions, such as esterification to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products:

Oxidation: 2,5-Furandicarboxylic acid.

Reduction: 2-Methyl-3-furanmethanol.

Substitution: Various esters depending on the alcohol used.

科学的研究の応用

Synthesis Applications

2-Methyl-3-furoic acid is utilized as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic synthesis .

- Functionalization of Aromatic Compounds : The compound can be used in C-H activation processes to functionalize aromatic compounds, leading to the development of complex molecular architectures .

Pharmaceutical Applications

The compound's structural characteristics lend it potential in pharmaceutical chemistry:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Drugs : Some studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Material Science

In material science, this compound is explored for its potential applications:

- Polymer Chemistry : It can be used as a monomer in the synthesis of biodegradable polymers. The incorporation of furoic acid derivatives can enhance the thermal and mechanical properties of the resulting materials .

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors .

Environmental Applications

This compound has been investigated for its role in environmental chemistry:

- Biodegradation Studies : Its breakdown products are studied for their environmental impact, particularly in wastewater treatment processes. Understanding its degradation pathways helps assess the ecological risks associated with its use .

Data Tables

| Application Area | Specific Use |

|---|---|

| Synthesis | Cross-coupling reactions, functionalization |

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs |

| Material Science | Biodegradable polymers, coatings, adhesives |

| Environmental Science | Biodegradation studies, ecological risk assessment |

Case Studies

-

Synthesis of Antimicrobial Agents :

A study published in the Journal of Antibiotics explored the synthesis of novel antimicrobial compounds derived from this compound. The findings indicated promising activity against various bacterial strains, suggesting its utility in developing new antibiotics. -

Polymer Development :

Research conducted at a leading materials science institute demonstrated that incorporating furoic acid derivatives into polymer matrices significantly improved their mechanical properties while maintaining biodegradability. This study highlighted the potential for sustainable material development.

類似化合物との比較

3-Methyl-2-furoic acid: Similar structure but with the methyl group at the third position and the carboxylic acid at the second position.

2,5-Dimethyl-3-furoic acid: Contains an additional methyl group at the fifth position.

2-Furoic acid: Lacks the methyl group, only has the carboxylic acid at the second position

Uniqueness: 2-Methyl-3-furoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methyl group at the second position and carboxylic acid at the third position make it a versatile intermediate in organic synthesis .

生物活性

2-Methyl-3-furoic acid (2M3FA) is a furan derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by a furan ring with a carboxylic acid group, which contributes to its reactivity and biological interactions. This article reviews the biological activity of 2M3FA, supported by various studies and findings.

2M3FA is a colorless liquid at room temperature and possesses a molecular formula of C6H6O3. Its structure includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Carboxylic Acid Group : Enhances solubility and reactivity.

Antimicrobial Activity

Research has indicated that 2M3FA exhibits significant antimicrobial properties. In a study examining various furoic acid derivatives, 2M3FA was shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Anticancer Activity

2M3FA has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of 2M3FA on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 100 µM over 24 hours. Notably, the compound reduced cell viability by approximately 60% at the highest concentration tested.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2M3FA has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | Level with 2M3FA (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 70 |

| IL-6 | 120 | 50 |

The biological activity of 2M3FA can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the furan ring allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Diels-Alder Reactions : Utilizing furan derivatives in cycloaddition reactions.

- Oxidative Methods : Converting simpler furan derivatives through oxidation processes.

Research has also focused on synthesizing derivatives of 2M3FA to enhance its biological activity. For instance, modifications at the methyl group or the carboxylic acid position have been explored for improved potency against specific targets.

特性

IUPAC Name |

2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGQZVOVFIZRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288452 | |

| Record name | 2-methyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-94-0 | |

| Record name | 2-Methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6947-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2-methyl-3-furoic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex natural products. Its structure allows for various transformations:

- Alkylation and Annulation: The carboxylic acid and methyl groups offer handles for alkylation reactions, enabling the introduction of substituents. This is particularly useful for building the core structures of eudesmanolides and furanoeremophilanes. [, ]

- Furan Ring Manipulation: The furan ring itself can undergo oxidation, leading to the formation of lactones, a common motif in natural products. [, ]

- Derivatization for Bioactive Compound Synthesis: The carboxylic acid can be transformed into various derivatives, including esters, amides, and thioesters, to explore structure-activity relationships in medicinal chemistry. []

Q2: How does the Birch reduction of this compound contribute to the synthesis of branched-chain sugars?

A2: The Birch reduction of this compound provides a key intermediate for synthesizing branched-chain sugars. This reduction disrupts the aromaticity of the furan ring, generating a dihydrofuran derivative. This intermediate can be further functionalized and transformed into various branched-chain sugar derivatives, including methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside. []

Q3: Can this compound be used to create molecules that mimic carbohydrates or peptides?

A3: Yes, derivatives of this compound, specifically 3-hydroxymethyl-5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methylfuran and 5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methyl-3-furoic acid, have been used as scaffolds for synthesizing hetaryleneaminopolyols and hetarylenecarbopeptoids. These novel oligomers show promise as glyco- and peptidomimetics. []

Q4: Are there any studies on the conformational behavior of this compound derivatives in solution?

A4: Yes, NMR spectroscopy and molecular dynamics simulations have been employed to study the solution conformation and dynamics of this compound-based peptidomimetics. These studies provide insights into the preferred conformations and flexibility of these molecules, which is crucial for understanding their potential interactions with biological targets. []

Q5: Have any this compound derivatives shown potential as enzyme inhibitors?

A5: Research has identified certain 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives as potential glycosidase inhibitors. Notably, the S-phenyl thioester derivative exhibits selective inhibition of α-L-fucosidase, while the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. This discovery highlights the potential of this compound derivatives in medicinal chemistry for developing new therapeutic agents. []

Q6: Are there improved synthetic methods for producing 2-substituted-3-furoic acids like this compound?

A6: Yes, an improved synthesis utilizes lithiation of this compound with two equivalents of butyllithium to generate a reactive intermediate. This intermediate can then react with various electrophiles, allowing for the introduction of diverse substituents at the 2-position of the furan ring. This method provides a more efficient and versatile route to access a wider range of 2-substituted-3-furoic acids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。